![molecular formula C20H21N3O4S B2513788 (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate CAS No. 307341-42-0](/img/structure/B2513788.png)
(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The conjugated structure of this compound makes it suitable for organic electronic devices. Researchers explore its potential as a semiconductor material for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its absorption and emission properties in the visible range are of interest for optoelectronic applications .
- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. This compound’s photochemical properties may allow it to serve as a photosensitizer in PDT, contributing to targeted cancer therapy .
- The hydrazine moiety in this compound suggests potential antimicrobial activity. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. Understanding its mechanism of action could lead to novel antimicrobial agents .
- The thiophene-based structure can be modified to create chemical sensors or biosensors. By functionalizing the compound, it may selectively detect specific analytes (such as ions, gases, or biomolecules) with high sensitivity and selectivity .
- Researchers explore the use of this compound in thin films and coatings. Its ability to form stable layers on surfaces makes it relevant for protective coatings, corrosion prevention, and surface modification .
- Investigating the self-assembly behavior of this compound can lead to insights into supramolecular chemistry. Its interactions with other molecules, such as hydrogen bonding or π-π stacking, may contribute to the design of functional materials .
- The indole-based chromophore in this compound exhibits fluorescence. Researchers study its potential as a fluorescent probe for cellular imaging, tracking biological processes, and visualizing specific cellular components .
- The compound’s solubility, stability, and biocompatibility are essential factors for drug delivery applications. Researchers investigate its use as a carrier for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing side effects .
Organic Electronics and Optoelectronics
Photodynamic Therapy (PDT)
Antimicrobial Agents
Chemical Sensors and Biosensors
Materials Science: Thin Films and Coatings
Supramolecular Chemistry and Self-Assembly
Biological Imaging and Fluorescent Probes
Drug Delivery Systems
properties
IUPAC Name |
diethyl 3-methyl-5-[(2-methyl-1H-indol-3-yl)diazenyl]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-5-26-19(24)15-11(3)17(20(25)27-6-2)28-18(15)23-22-16-12(4)21-14-10-8-7-9-13(14)16/h7-10,21H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVDKZSLKQWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.